DU125530

5-HT1A receptor binding affinity selectivity

DU125530 is the definitive full, silent 5-HT1A receptor antagonist for rigorous serotonergic research. Unlike partial agonists (e.g., pindolol) that introduce biased signaling confounds, DU125530 provides complete, non-discriminatory blockade of both pre- and post-synaptic 5-HT1A receptors (Ki=0.7 nM). Procure to: (1) block 8-OH-DPAT-induced effects with unambiguous results; (2) serve as a high-affinity reference standard with a publicly validated selectivity profile (5-HT1B: 890 nM; 5-HT2A: 240 nM; 5-HT2C: 750 nM; 5-HT3: 1100 nM); (3) benchmark preclinical models against its Phase II clinical data as a critical negative control for antidepressant augmentation strategies. Choose DU125530 when only maximal, silent antagonism can validate your experimental hypothesis.

Molecular Formula C23H26ClN3O5S
Molecular Weight 492.0 g/mol
CAS No. 161611-99-0
Cat. No. B1670982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDU125530
CAS161611-99-0
Synonyms1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide
2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
DU 125530
DU-125530
Molecular FormulaC23H26ClN3O5S
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5
InChIInChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2
InChIKeyLYXKFNHUJJDTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DU125530 (CAS 161611-99-0): A Clinically Evaluated, Full 5-HT1A Receptor Antagonist for Neuropharmacology Research


DU125530 (CAS 161611-99-0) is a small molecule, full antagonist of the serotonin 5-HT1A receptor that has advanced to Phase II clinical evaluation for major depressive disorder [1]. In vitro, it exhibits potent and selective binding at human 5-HT1A receptors (Ki = 0.7 nM), with ≥890-fold selectivity over closely related serotonin receptor subtypes (5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3) [2]. Preclinically, DU125530 demonstrates equal nanomolar potency at both pre- and post-synaptic 5-HT1A receptors in rodent and human brain tissue [3].

Why DU125530 Cannot Be Casually Substituted by Other 5-HT1A Antagonists: A Case for Differentiated Pharmacology


5-HT1A receptor antagonists are not functionally interchangeable. Critical pharmacological distinctions—including full versus partial antagonism, differential affinity for pre- versus post-synaptic receptors, and divergent selectivity profiles against off-targets like α1-adrenoceptors and dopamine D2/D3 receptors—dramatically alter in vivo efficacy and clinical outcomes [1]. For example, the partial antagonist (±)-pindolol displays agonist-like properties and accelerates SSRI antidepressant response, whereas the full antagonist WAY-100635 potently blocks both pre- and post-synaptic receptors but is not clinically available [2]. DU125530 is a full, silent antagonist with high selectivity, yet its clinical failure to accelerate fluoxetine response highlights that even subtle differences in receptor occupancy or functional selectivity can negate therapeutic benefit [3]. Substitution without rigorous head-to-head validation therefore risks experimental irreproducibility and misinterpretation of biological results.

DU125530 Quantitative Differentiation Evidence: Binding, Functional Antagonism, and Clinical Outcome Data


5-HT1A Binding Affinity and Selectivity Profile: DU125530 vs. WAY-100635 and NAD-299

DU125530 exhibits a Ki of 0.7 nM at human 5-HT1A receptors, with a selectivity window of ≥890-fold against the nearest serotonin receptor subtype (5-HT1B Ki = 890 nM). In direct comparison, the prototypical antagonist WAY-100635 demonstrates a Ki of 0.39 nM at 5-HT1A but shows substantially lower selectivity, with Ki values of 45 nM at α1-adrenoceptors and 79 nM/67 nM at dopamine D2/D3 receptors [1]. NAD-299 (robalzotan) exhibits a Kd of 0.17 nM at 5-HT1A and >400-fold selectivity [2].

5-HT1A receptor binding affinity selectivity WAY-100635 NAD-299

In Vivo Functional Antagonism: DU125530 Blocks 5-HT1A Agonist-Induced 5-HT Release Suppression in Rat mPFC

In rat medial prefrontal cortex (mPFC) microdialysis experiments, systemic administration of DU125530 (3 mg/kg s.c.) alone did not alter basal extracellular 5-HT concentration. However, it completely prevented the reduction in 5-HT release evoked by the 5-HT1A agonist 8-OH-DPAT (50 µg/kg s.c.), demonstrating functional antagonism at presynaptic 5-HT1A autoreceptors [1]. In the same experimental system, DU125530 also significantly attenuated the 5-HT decrease induced by local 8-OH-DPAT perfusion, confirming postsynaptic antagonism in the mPFC [2].

microdialysis 5-HT release 8-OH-DPAT prefrontal cortex in vivo antagonism

Clinical Trial Outcome: DU125530 Addition to Fluoxetine Does Not Accelerate Antidepressant Response

In a double-blind, randomized, placebo-controlled Phase II trial (NCT01119430), the addition of DU125530 (20 mg/day) to fluoxetine (20 mg/day) did not accelerate or augment the antidepressant effect compared to fluoxetine plus placebo, as measured by the Hamilton Depression Rating Scale (HDRS) over 6 weeks [1]. An interim analysis at n=50 met criteria to stop the trial, with no significant difference in response rates between treatment arms [2].

major depressive disorder fluoxetine augmentation clinical trial HDRS

Full Antagonism in Behavioral Discrimination Model: DU125530 vs. Partial Antagonists

In pigeons trained to discriminate the 5-HT1A agonist flesinoxan (0.25 mg/kg p.o.), DU125530 fully blocked the flesinoxan cue (>80% antagonism) without exhibiting any agonist-like substitution when administered alone [1]. In the same paradigm, the partial antagonists WAY-100135 and (±)-pindolol only partially antagonized the cue and also partially substituted for flesinoxan, indicating mixed agonist/antagonist properties [2]. WAY-100635 also produced full antagonism without substitution, demonstrating a functional profile identical to DU125530 in this assay [3].

drug discrimination flesinoxan pigeon WAY-100635 NAN-190

Recommended Research Applications for DU125530 Based on Quantitative Differentiation Evidence


In Vivo Microdialysis Studies of 5-HT1A Autoreceptor Function and SSRI Augmentation

DU125530 is uniquely suited for acute in vivo experiments requiring reversible blockade of both somatodendritic and terminal 5-HT1A autoreceptors. The demonstrated ability of 3 mg/kg s.c. to fully prevent 8-OH-DPAT-induced suppression of cortical 5-HT release and to augment SSRI-evoked 5-HT elevations provides a validated experimental framework [1]. Researchers should note that DU125530 alone does not alter basal 5-HT levels, confirming its silent antagonist profile in this system.

Behavioral Pharmacology: Differentiating Full Antagonism from Partial Agonism

In drug discrimination or anxiety-related behavioral assays, DU125530 serves as a gold-standard full antagonist comparator. Its complete blockade of the flesinoxan cue without intrinsic activity distinguishes it from partial agonists like pindolol and WAY-100135 [2]. This property is critical for studies aiming to dissect the role of tonic 5-HT1A receptor activation versus phasic agonist stimulation.

Translational Studies Examining 5-HT1A Antagonist Augmentation of Antidepressants

Despite the negative clinical trial result, DU125530 remains a valuable tool for investigating the mechanistic basis of SSRI augmentation failure. Its well-characterized preclinical augmentation of SSRI-induced 5-HT increases [1] contrasts with the lack of clinical acceleration [3], making it an ideal compound for probing species differences, dosing regimens, or downstream circuit-level effects that may explain the disconnect between rodent and human outcomes.

Radioligand Binding and Autoradiography: Mapping Pre- and Post-Synaptic 5-HT1A Receptors

DU125530's equal nanomolar affinity for pre- and post-synaptic 5-HT1A sites in human and rodent brain, validated by autoradiography [1], supports its use as a non-radioactive displacer or as a scaffold for developing PET tracers. Its >1000-fold selectivity over 5-HT2A and 5-HT3 receptors minimizes off-target labeling in complex tissue preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DU125530

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.